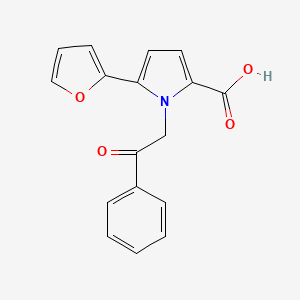
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic acid, also known by its IUPAC name 5-(furan-2-yl)-1-phenacylpyrrole-2-carboxylic acid, is a pyrrole derivative with notable biological activities. Its unique chemical structure contributes to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C17H13NO4
- Molecular Weight : 295.29 g/mol
- CAS Number : 903154-09-6
- Purity : Typically around 95% .
Biological Activity Overview
Research indicates that compounds containing the pyrrole ring, particularly those substituted with various functional groups, exhibit significant biological activities. The following sections summarize key findings regarding the biological activities of this compound.
Antimicrobial Activity
Studies have highlighted the compound's potential as an antimicrobial agent. For instance, a related class of pyrrole derivatives has shown activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyrrole ring significantly enhance antimicrobial efficacy. Compounds with bulky substituents demonstrated increased potency against Mtb, suggesting that modifications to the furan and phenacyl groups may similarly affect the activity of this compound .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that similar pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, studies have shown that pyrrole-based compounds can target key regulatory pathways in cancer cells, leading to reduced tumor growth in vitro and in vivo models .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Below is a summary table of various modifications and their corresponding effects on biological activity:
Case Study 1: Antimicrobial Efficacy
A study focused on a series of pyrrole derivatives similar to this compound demonstrated significant activity against resistant strains of Mtb. The most potent compounds exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity, indicating a promising therapeutic index for further development .
Case Study 2: Anticancer Mechanisms
In another study, pyrrole derivatives were tested against various cancer cell lines. Results showed that specific modifications led to enhanced apoptosis in breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use. The mechanism was attributed to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-1-phenacylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15(12-5-2-1-3-6-12)11-18-13(16-7-4-10-22-16)8-9-14(18)17(20)21/h1-10H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUWQSBZAPEEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=CC=C2C(=O)O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















